Butyrylthiocholine iodide

Overview

Description

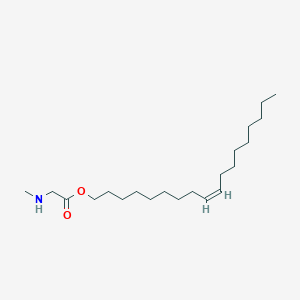

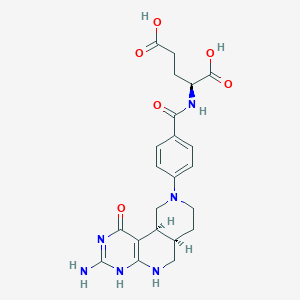

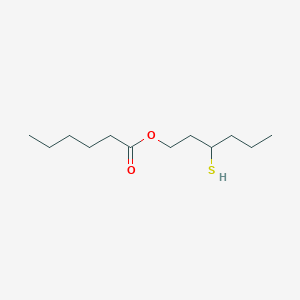

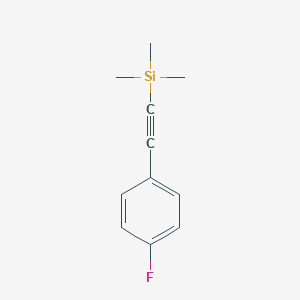

Butyrylthiocholine is a sulfur-containing analog of butyrylcholine. It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine. This compound is primarily used as a reagent in the determination of butyrylcholinesterase activity . Butyrylthiocholine is a synthetic compound and does not occur naturally in the body .

Scientific Research Applications

Butyrylthiocholine is widely used in scientific research due to its role as a substrate for butyrylcholinesterase. Some of its applications include:

Biochemical Assays: Used to measure butyrylcholinesterase activity in clinical and research settings.

Neuroscience Research: Helps in studying the role of cholinesterases in neural signaling and neurodegenerative diseases.

Toxicology: Used to assess exposure to organophosphorus pesticides and nerve agents.

Drug Screening: Employed in the development and screening of potential inhibitors for butyrylcholinesterase, which is relevant in Alzheimer’s disease research.

Mechanism of Action

Butyrylthiocholine acts as a substrate for butyrylcholinesterase. The enzyme catalyzes the hydrolysis of butyrylthiocholine to butyrate and thiocholine. This reaction involves the cleavage of the ester bond, facilitated by the active site of butyrylcholinesterase. The hydrolysis process is crucial for terminating cholinergic transmission and maintaining neural function .

Similar Compounds:

Butyrylcholine: A choline-based ester that functions as a neurotransmitter and is similar to acetylcholine.

Acetylcholine: A neurotransmitter involved in muscle activation and neural signaling.

Propionylthiocholine: Another thiocholine ester used in biochemical assays.

Uniqueness of Butyrylthiocholine: Butyrylthiocholine is unique due to its sulfur-containing structure, which makes it a specific substrate for butyrylcholinesterase. This specificity allows for precise measurement of butyrylcholinesterase activity, distinguishing it from other cholinesterases like acetylcholinesterase .

Safety and Hazards

Future Directions

Butyrylthiocholine iodide is used in the accurate measurement of BChE activity in human serum . It has been used in a copper nanocluster/MnO2 nanosheet-based fluorescent platform for butyrylcholinesterase activity detection and anti-Alzheimer’s drug screening . It has also been used in the determination of butyrylcholinesterase activity in patients with hepatic damage .

Biochemical Analysis

Biochemical Properties

s-Butyrylthiocholine iodide is a substrate for the enzyme butyrylcholinesterase . It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine . This compound plays a crucial role in biochemical reactions involving butyrylcholinesterase .

Cellular Effects

The effects of s-Butyrylthiocholine iodide on cells are primarily related to its interaction with butyrylcholinesterase. The hydrolysis of s-Butyrylthiocholine iodide by butyrylcholinesterase can influence cell function

Molecular Mechanism

s-Butyrylthiocholine iodide exerts its effects at the molecular level through its interactions with butyrylcholinesterase. It serves as a substrate for butyrylcholinesterase, which cleaves it to produce butyrate and thiocholine . This process can influence enzyme activity and potentially alter gene expression.

Temporal Effects in Laboratory Settings

The effects of s-Butyrylthiocholine iodide can change over time in laboratory settings. For instance, a study has shown that a 400-fold dilution of serum and 5mM s-Butyrylthiocholine iodide can be used for the accurate measurement of butyrylcholinesterase activity in human serum .

Metabolic Pathways

s-Butyrylthiocholine iodide is involved in metabolic pathways related to the activity of butyrylcholinesterase . The hydrolysis of s-Butyrylthiocholine iodide by butyrylcholinesterase is a key step in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of butyrylthiocholine typically involves the esterification of butyric acid with thiocholine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond between the carboxyl group of butyric acid and the thiol group of thiocholine .

Industrial Production Methods: In industrial settings, butyrylthiocholine is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of catalysts and controlled temperature and pressure conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Butyrylthiocholine undergoes hydrolysis reactions catalyzed by butyrylcholinesterase. This hydrolysis results in the formation of butyrate and thiocholine . Additionally, butyrylthiocholine can participate in thiol–ene click reactions, which are used in fluorescence assays .

Common Reagents and Conditions:

Hydrolysis: Butyrylcholinesterase enzyme, physiological pH, and temperature.

Thiol–ene Click Reactions: Thiol-containing compounds, UV light, and appropriate catalysts.

Major Products Formed:

Hydrolysis: Butyrate and thiocholine.

Thiol–ene Click Reactions: Fluorescent products used in biochemical assays.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Butyrylthiocholine iodide involves the reaction between butyryl chloride and thiocholine iodide in the presence of a base.", "Starting Materials": [ "Butyryl chloride", "Thiocholine iodide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Mix butyryl chloride and thiocholine iodide in a solvent such as dichloromethane", "Add base to the mixture to initiate the reaction", "Stir the mixture at room temperature for several hours", "Extract the product with a suitable solvent such as ethyl acetate", "Purify the product by recrystallization or column chromatography" ] } | |

CAS RN |

1866-16-6 |

Molecular Formula |

C9H20NOS+ |

Molecular Weight |

190.33 g/mol |

IUPAC Name |

2-butanoylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

InChI Key |

AWBGQVBMGBZGLS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC[N+](C)(C)C.[I-] |

Canonical SMILES |

CCCC(=O)SCC[N+](C)(C)C |

Other CAS RN |

1866-16-6 |

Pictograms |

Irritant |

synonyms |

(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Butyrylthiocholine iodide?

A1: this compound is a substrate for cholinesterases, primarily butyrylcholinesterase (BChE). [, , , , ]

Q2: How does this compound interact with butyrylcholinesterase?

A2: BTCh binds to the active site of BChE and undergoes hydrolysis, resulting in the formation of thiocholine and butyric acid. [, , , ]

Q3: What are the downstream effects of this compound hydrolysis by butyrylcholinesterase?

A3: The hydrolysis of BTCh by BChE is used to measure the enzyme's activity. This is because the reaction product, thiocholine, can be detected spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). [, , , ] The intensity of the resulting yellow color is directly proportional to the amount of thiocholine produced and thus, the BChE activity.

Q4: Can this compound be hydrolyzed by other enzymes?

A4: While BTCh shows a preference for BChE, it can also be hydrolyzed, albeit at a slower rate, by acetylcholinesterase (AChE). [, , ] This difference in hydrolysis rates allows researchers to distinguish between these two enzymes.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H20INOS, and its molecular weight is 317.25 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Electron paramagnetic resonance (EPR) spectroscopy has been used to study the radiation-induced damage centers in single crystals of BTCh. [, ] These studies provide valuable information about the radical species generated upon irradiation and can be used to understand the compound's stability under different conditions.

Q7: How does pH affect the stability of this compound?

A8: The stability of BTCh may be affected by pH. For instance, the non-enzymatic hydrolysis of BTCh increases as pH exceeds 7.5. [] This highlights the importance of controlling pH during experimental procedures to ensure accurate results.

Q8: What are the main applications of this compound in research?

A9: BTCh is primarily used as a substrate to measure BChE activity. [, , , , ] This has applications in various fields, including:

- Diagnosis of organophosphate and carbamate poisoning: These compounds inhibit BChE activity, and a decrease in enzyme activity can indicate exposure. [, , , ]

- Monitoring environmental contamination: BChE activity in aquatic organisms can be used as a biomarker for pesticide contamination. [, , ]

- Investigating the role of BChE in various physiological processes: BChE is involved in lipid metabolism, and alterations in its activity have been linked to obesity and coronary heart disease. [, ]

Q9: How does the structure of this compound contribute to its specificity for butyrylcholinesterase?

A10: The butyryl group in BTCh is crucial for its specificity towards BChE. Compared to acetylthiocholine iodide, which is preferentially hydrolyzed by AChE, the longer alkyl chain of the butyryl group in BTCh makes it a better substrate for the larger active site of BChE. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of this compound?

A11: While specific formulation strategies for BTCh are not mentioned in the provided papers, storing the compound frozen and controlling pH during experimental procedures are crucial for maintaining its stability and ensuring accurate results. [, ]

Q11: How is this compound typically quantified in biological samples?

A12: The most common method for quantifying BTCh hydrolysis is the Ellman method, a spectrophotometric assay that measures the production of thiocholine. [, , , , ] This method offers high sensitivity and is readily adaptable for high-throughput screening.

Q12: Are there specific requirements for validating analytical methods using this compound?

A13: Validation of analytical methods using BTCh, like any other analytical method, should include parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ] These parameters ensure the reliability and reproducibility of the analytical data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)